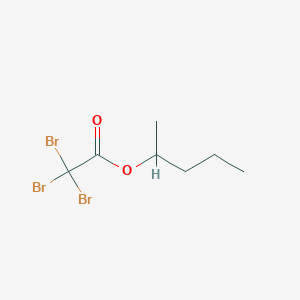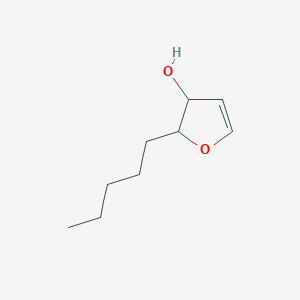
2-Pentyl-2,3-dihydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyl-2,3-dihydrofuran-3-OL is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a pentyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-2,3-dihydrofuran-3-OL can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan derivatives. For instance, the hydrogenation of furan in the presence of a palladium catalyst can yield 2,3-dihydrofuran, which can then be further functionalized to obtain this compound .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 1,4-butanediol with cobalt catalysts can produce 2,3-dihydrofuran, which can be subsequently modified to introduce the pentyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of cobalt or palladium catalysts in continuous flow reactors allows for efficient and scalable synthesis. Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-2,3-dihydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The pentyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or nickel catalysts is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms, which can then be replaced by other groups
Major Products Formed
Oxidation: Formation of 2-Pentyl-2,3-dihydrofuran-3-one.
Reduction: Formation of 2-Pentyl-tetrahydrofuran-3-OL.
Substitution: Formation of various substituted dihydrofuran derivatives
Scientific Research Applications
2-Pentyl-2,3-dihydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of 2-Pentyl-2,3-dihydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: Lacks the pentyl and hydroxyl groups, making it less versatile in chemical reactions.
2-Pentylfuran: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
2,5-Dihydrofuran: Differs in the position of the double bond, leading to different reactivity
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields .
Properties
CAS No. |
91795-93-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-pentyl-2,3-dihydrofuran-3-ol |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-9-8(10)6-7-11-9/h6-10H,2-5H2,1H3 |
InChI Key |
UWCKJXDJKNNZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


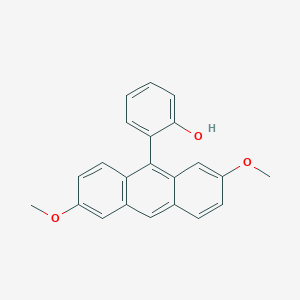
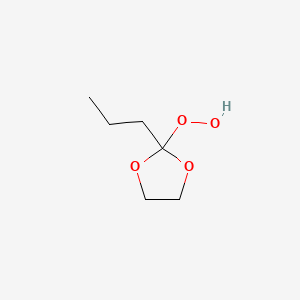
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
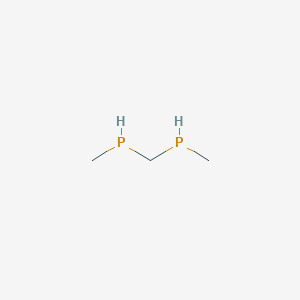
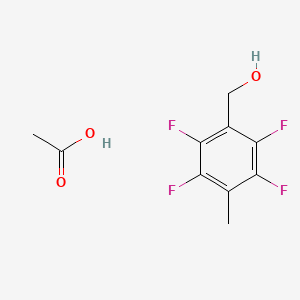
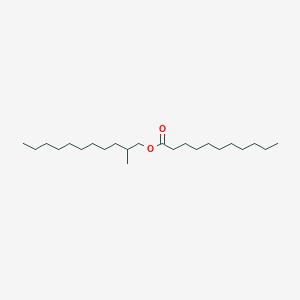
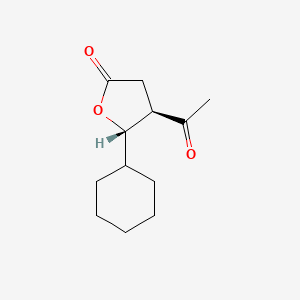
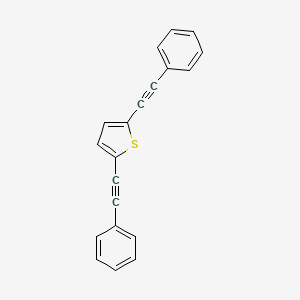
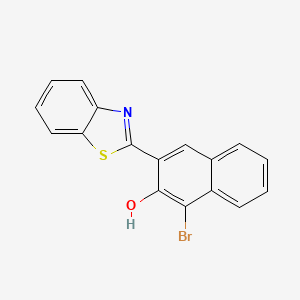
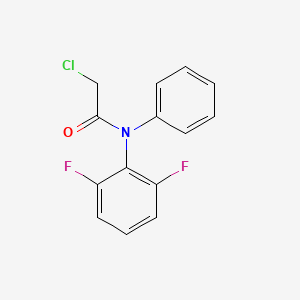
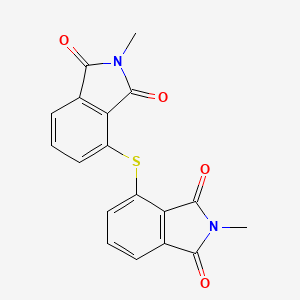
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
